7-Methylisoquinolin-1-amine
Overview
Description
7-Methylisoquinolin-1-amine is a heterocyclic organic compound with the molecular formula C10H10N2. It is a derivative of isoquinoline, characterized by a methyl group at the 7th position and an amine group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoquinolin-1-amine typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method, pioneered by Takemoto, involves a tandem nucleophilic addition and cyclization reaction . Another common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using metal catalysts. The process is optimized for high yield and purity, with stringent control over reaction conditions to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Methylisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro-7-Methylisoquinolin-1-amine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
7-Methylisoquinolin-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylisoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, depending on the target. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor-mediated pathways, it can mimic or block the action of natural ligands, modulating signal transduction processes .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the methyl and amine groups.
1-Aminoisoquinoline: Similar structure but without the methyl group.
7-Methylisoquinoline: Lacks the amine group at the 1st position.
Uniqueness: 7-Methylisoquinolin-1-amine is unique due to the presence of both a methyl group at the 7th position and an amine group at the 1st position. This dual substitution imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-methylisoquinolin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBRMVWSLWTZRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595858 | |
Record name | 7-Methylisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950768-74-8 | |
Record name | 7-Methylisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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